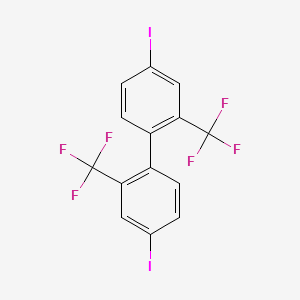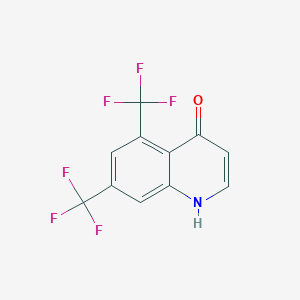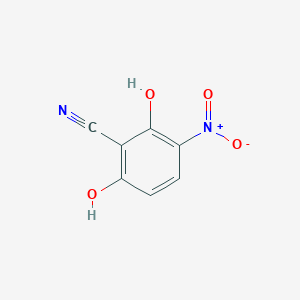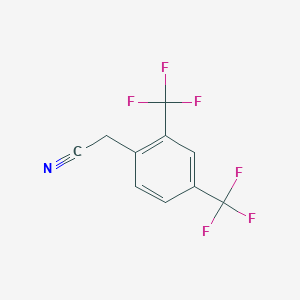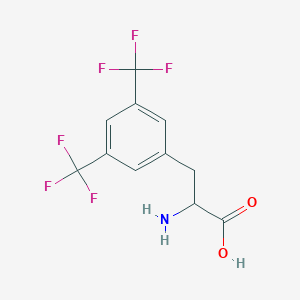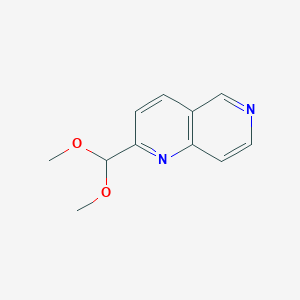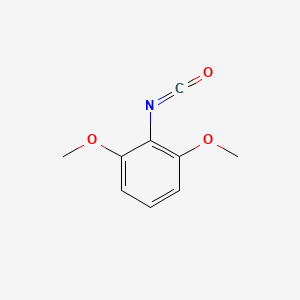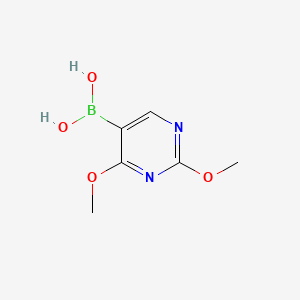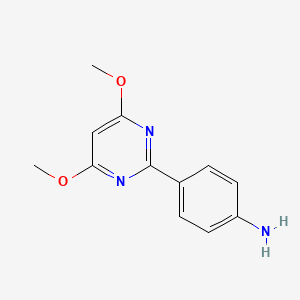![molecular formula C14H15NOS3 B1301151 8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 7345-50-8](/img/structure/B1301151.png)
8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinoline derivatives involves the treatment of halogenated quinolines with organolithium reagents followed by reaction with organoboron compounds. For instance, the synthesis of 8-(dimesitylboryl)quinoline was achieved by treating 8-bromoquinoline or 8-iodoquinoline with n-BuLi followed by dimesitylboronfluoride . This method suggests that the synthesis of 8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione could potentially involve similar lithiation and subsequent functionalization steps.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized using various spectroscopic techniques. For example, a novel quinoline derivative was studied using FT-IR, (1)H, (13)C NMR, and UV-vis spectroscopy, as well as density functional theory (DFT) calculations . These techniques provide information on the geometry optimization, vibrational frequencies, and electronic structure of the molecule. The molecular structure of 8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione could similarly be analyzed using these methods to gain insights into its stability and electronic properties.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including hydrolysis and coordination with metal ions. The bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline, for example, rapidly hydrolyzes to form borinic acid and boronic acid derivatives, and can form coordination complexes with Cu(I), Ag(I), and Pd(II) . These reactions demonstrate the reactivity of the quinoline nitrogen and the potential for forming metal complexes. The compound of interest may also exhibit similar reactivity patterns, potentially forming complexes with metal ions or undergoing hydrolysis under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be deduced from their molecular structure and reactivity. The spectroscopic characterization and DFT studies provide insights into the electronic absorption spectrum and the stability of the molecule, which is influenced by hyperconjugative interactions and charge delocalization . These properties are crucial for understanding the behavior of the compound under different environmental conditions and its potential applications. The physical and chemical properties of 8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione would likely be influenced by its ethoxy and dithiol groups, which could affect its solubility, boiling point, and reactivity.
Applications De Recherche Scientifique
Synthesis and Applications in Heterocyclic Systems
- Researchers have developed novel heterocyclic systems based on 8-R-4,5-dihydro-4,4-dimethyl-[1,2]dithiolo[3,4-c]quinoline-1-thiones, which include [1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione and other polycondensed heterocyclic systems. These developments offer new avenues in the field of chemistry and potential applications in various industries (Medvedeva, Leshcheva, Shikhaliev, & Solov’ev, 2006).
Protein Kinase Inhibitors
- A study involving the synthesis of derivatives of 8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones has revealed their potential as protein kinase inhibitors. Some of these derivatives showed significant inhibition against various kinases, indicating their potential in cancer treatment and other multifactorial diseases (Medvedeva & Shikhaliev, 2022).
Cycloaddition Reactions
- The compounds have been studied for their behavior in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles. The outcomes of these reactions are crucial for understanding the chemical properties and potential applications of these compounds in synthetic chemistry (Shikhaliev, Medvedeva, Ermolova, & Shatalov, 1999).
Antimicrobial Properties
- A study reported the design, synthesis, and evaluation of antimicrobial activity of new dithioloquinolinethiones. These compounds showed significant antibacterial and antifungal activities, outperforming common antibiotics like ampicillin and streptomycin. Their effectiveness against various bacterial and fungal species highlights their potential as new multitargeted antibacterial and antifungal agents (Kartsev et al., 2019).
Polymerization Inhibition
- The sulfur-containing hydroquinolines, including derivatives of 8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione, have shown effectiveness as antioxidants in the polymerization of vinyl monomers. This property is significant for applications in materials science and industrial chemistry (Ozhogina et al., 1991).
Safety And Hazards
Propriétés
IUPAC Name |
8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS3/c1-4-16-8-5-6-10-9(7-8)11-12(14(2,3)15-10)18-19-13(11)17/h5-7,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRDXVRXIOZCAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=S)SS3)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



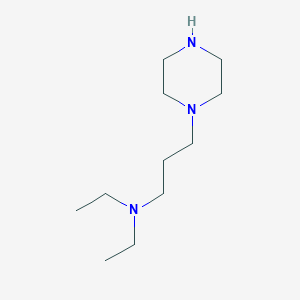
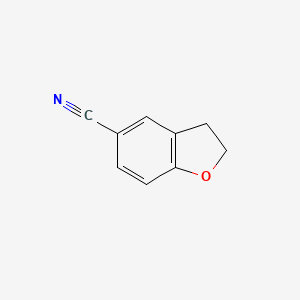
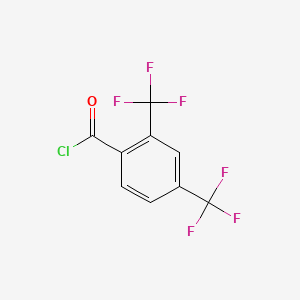
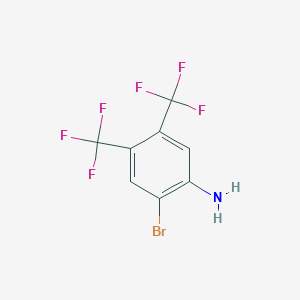
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde](/img/structure/B1301077.png)
